1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
Description
1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a urea derivative featuring a 2-chlorophenyl group and a pyrimidine ring substituted with a piperidin-1-yl moiety. The compound’s structure combines a urea core with aromatic and heterocyclic components, a design common in medicinal chemistry for targeting receptors or enzymes. The piperidin-1-yl group on the pyrimidine ring contributes to basicity and hydrogen-bonding capacity, which may modulate pharmacokinetic properties .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-13-6-2-3-7-14(13)21-17(24)20-12-15-19-9-8-16(22-15)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-12H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOPRUQWMIWZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chlorophenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 375.86 g/mol. The compound features a urea functional group, which is often associated with various biological activities, including antimalarial and antimicrobial properties.
Antimicrobial Activity
Research indicates that urea derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study conducted by Toviwek et al. highlighted that urea-based compounds demonstrated effective inhibition against Plasmodium falciparum, the malaria-causing parasite, with selectivity indices indicating low cytotoxicity to mammalian cells (SI = 54) .
Antimalarial Activity
The compound has been evaluated for its antimalarial potential. In vitro assays showed that related phenylurea derivatives were effective against Plasmodium falciparum strains, exhibiting IC50 values in the low micromolar range. The SAR studies suggested that the presence of piperidine and pyrimidine moieties enhances the antimalarial activity due to improved binding interactions with target proteins involved in the parasite's metabolism .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be attributed to its structural components:
- Chlorophenyl Group : Enhances lipophilicity and facilitates membrane permeability.
- Piperidine Ring : Contributes to the interaction with biological targets, potentially increasing binding affinity.
- Pyrimidine Substituent : Imparts specificity towards certain enzymes or receptors.
Table 1 summarizes key findings from SAR studies related to similar compounds:
| Compound Structure | Activity (IC50 μM) | Selectivity Index | Target |
|---|---|---|---|
| Urea Derivative A | 0.09 | 54 | Pf3D7 |
| Urea Derivative B | 0.15 | 30 | PfCDPK1 |
| Urea Derivative C | 0.25 | 20 | PfCDPK1 |
Case Study 1: Antimalarial Efficacy
A study published in Nature explored a series of urea derivatives, including those structurally related to our compound of interest. The results indicated that modifications at the pyrimidine position significantly influenced the antimalarial activity, with some derivatives achieving IC50 values as low as 0.05 μM against Plasmodium falciparum .
Case Study 2: Cytotoxicity Assessment
Further investigations into the cytotoxic effects of these compounds revealed that while they were potent against malaria parasites, they exhibited moderate toxicity towards HepG2 liver cells, necessitating further optimization for improved safety profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Melting points vary significantly among analogs, reflecting substituent effects:
The higher melting point of 8t (180–183°C) may arise from the rigid cyclopropylamino group enhancing crystallinity. Piperidine-containing analogs (e.g., 8q) exhibit lower melting points, suggesting reduced lattice stability compared to smaller amines .
Comparison with Non-Pyrimidine Ureas
Other urea derivatives, such as 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea (), replace the pyrimidine moiety with a difluorobenzoyl group. These compounds emphasize the urea core’s versatility but lack the pyrimidine’s capacity for π-stacking or nitrogen-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
